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Leupeptinhemisulfate

Cat. No.: B12463538
M. Wt: 951.2 g/mol
InChI Key: HFKRKHUDDFQRJB-VFFZMTJFSA-N
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Description

Significance of Protease Inhibition in Biological Systems

Proteases, also known as peptidases or proteinases, are enzymes crucial for life, catalyzing the cleavage of peptide bonds in proteins. wikipedia.orgontosight.ai These enzymes are not merely destructive but are involved in a vast array of highly regulated biological processes. nih.gov They are essential for protein digestion, the catabolism of old or damaged proteins, and the generation of amino acids. nih.govbyjus.com Beyond simple degradation, proteases act with high specificity to process, mature, or activate other proteins, thereby regulating cell signaling, DNA replication, cell proliferation and differentiation, and the immune response. ontosight.ainih.govmdpi.com

The activity of proteases is tightly controlled within organisms. researchgate.net When this regulation is lost and their activity becomes aberrant, it can lead to the development of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. nih.govresearchgate.net For instance, certain proteases are implicated in cancer progression by degrading the extracellular matrix, which facilitates tumor invasion and metastasis. ontosight.aidovepress.com Consequently, the inhibition of specific proteases has become a significant focus for therapeutic drug development and a critical strategy in research to understand these complex biological pathways. nih.govdovepress.com

Historical Context of Leupeptin (B1674832) Discovery and Early Characterization

Leupeptin was first discovered in 1969 by a team of Japanese scientists including Hamao Umezawa, Takaaki Aoyagi, and their colleagues. biorxiv.orgebi.ac.ukgoogle.com They isolated the compound from the culture filtrates of various species of Actinomycetes, a group of bacteria. nih.govnih.govscielo.br This discovery was part of a broader screening effort to identify microbial products with inhibitory activity against proteases. scielo.br The initial studies revealed that leupeptin was a potent inhibitor of proteases such as plasmin and trypsin. scielo.br

Structurally, leupeptin was characterized as a small peptide, specifically an N-acetylated tripeptide with a C-terminal argininal (B8454810) residue (an arginine amino acid where the carboxyl group is replaced by an aldehyde). google.comebi.ac.uk Early research correctly identified its sequence as N-acetyl-L-leucyl-L-leucyl-L-argininal. wikipedia.org It was also noted that naturally occurring leupeptin is often a mixture of two forms, one with an N-terminal acetyl group and a minor variant with a propionyl group. sigmaaldrich.com The C-terminal aldehyde group was quickly recognized as being essential for its inhibitory function. nih.gov These foundational studies established leupeptin as a novel class of protease inhibitors and paved the way for its widespread use in research. ebi.ac.uk

Overview of Leupeptin Hemisulfate as a Research Tool

Leupeptin hemisulfate is the synthetically produced, more stable salt form of the naturally derived leupeptin and is commonly used in laboratory settings. sigmaaldrich.com Its primary application is to prevent the degradation of proteins of interest during experimental procedures like cell lysis and protein purification. wikipedia.orgcaymanchem.com When cells are broken open, proteases normally sequestered within compartments like lysosomes are released and can rapidly degrade cellular proteins, compromising the integrity of the sample. wikipedia.org Leupeptin is a key component of "protease inhibitor cocktails," which are mixtures of different inhibitors used to provide broad-spectrum protection against various classes of proteases. cytoskeleton.combiocompare.comubpbio.com

The inhibitory power of leupeptin stems from its mechanism of action. It acts as a reversible, competitive, and transition-state inhibitor. ebi.ac.ukwikipedia.org The aldehyde group at its C-terminus is highly reactive and forms a covalent hemiacetal adduct with the hydroxyl group of the active site serine residue in serine proteases, or a thiohemiacetal adduct with the thiol group of the active site cysteine in cysteine proteases. sigmaaldrich.comserva.de This covalent bond mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. ebi.ac.uk

Leupeptin exhibits broad specificity, inhibiting a range of serine and cysteine proteases. ebi.ac.ukwikipedia.org It does not, however, inhibit all proteases, with notable exceptions including α-chymotrypsin, pepsin, and thrombin. wikipedia.orgsigmaaldrich.com This specificity allows researchers to target particular protease families.

Table 1: Proteases Inhibited by Leupeptin This table provides examples of proteases inhibited by leupeptin and their corresponding class. Inhibition constants (Ki) are included where available to indicate the inhibitor's potency.

Protease Class Inhibition Constant (Ki)
Trypsin Serine 3.5 nM ebi.ac.uk
Plasmin Serine 3.4 nM ebi.ac.uk
Kallikrein Serine 19 µM selleckchem.com
Calpain Cysteine 10 nM selleckchem.com
Cathepsin B Cysteine 4.1 nM ebi.ac.uk, 6 nM selleckchem.com
Papain Cysteine -
Proteinase K Serine -

Data sourced from multiple references. ebi.ac.uksigmaaldrich.comserva.deselleckchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H78N12O12S B12463538 Leupeptinhemisulfate

Properties

Molecular Formula

C40H78N12O12S

Molecular Weight

951.2 g/mol

IUPAC Name

(2S)-2-acetamido-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid

InChI

InChI=1S/2C20H38N6O4.H2O4S/c2*1-12(2)9-16(25-14(5)28)19(30)26(17(18(21)29)10-13(3)4)15(11-27)7-6-8-24-20(22)23;1-5(2,3)4/h2*11-13,15-17H,6-10H2,1-5H3,(H2,21,29)(H,25,28)(H4,22,23,24);(H2,1,2,3,4)/t2*15-,16-,17-;/m00./s1

InChI Key

HFKRKHUDDFQRJB-VFFZMTJFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N([C@@H](CCCN=C(N)N)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)C.CC(C)C[C@@H](C(=O)N([C@@H](CCCN=C(N)N)C=O)[C@@H](CC(C)C)C(=O)N)NC(=O)C.OS(=O)(=O)O

Canonical SMILES

CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C.CC(C)CC(C(=O)N(C(CCCN=C(N)N)C=O)C(CC(C)C)C(=O)N)NC(=O)C.OS(=O)(=O)O

Origin of Product

United States

Mechanistic Insights into Leupeptin Hemisulfate Protease Inhibition

Nature of Inhibition: Reversible and Competitive Modality

Leupeptin (B1674832) hemisulfate acts as a reversible and competitive inhibitor of both serine and cysteine proteases. cephamls.comusbio.netapexbt.com This means that leupeptin competes with the natural substrate for binding to the enzyme's active site. usbio.net The inhibition is reversible, indicating that the inhibitor can dissociate from the enzyme, and enzyme activity can be restored, for instance, through methods like dialysis. chemicalbook.insigmaaldrich.com The reversible nature of the inhibition is a key characteristic, distinguishing it from irreversible inhibitors that permanently modify the enzyme.

The competitive aspect of leupeptin's inhibitory action has been demonstrated in various studies. It effectively inhibits proteases such as trypsin, plasmin, calpain, papain, and cathepsins B, H, and L. cephamls.comsigmaaldrich.com However, it shows little to no inhibitory activity against others like pepsin, cathepsins A and D, chymotrypsin, and thrombin. serva.descientificlabs.com This selectivity underscores the specific nature of the interactions required for inhibition. The strength of this inhibition is quantified by the inhibition constant (Ki), which is a measure of the inhibitor's binding affinity to the enzyme. For instance, leupeptin exhibits Ki values of 0.13 nM for trypsin and 7 nM for cathepsin B. apexbt.com

Molecular Basis of Action

The inhibitory prowess of leupeptin lies in the chemical reactivity of its C-terminal aldehyde group. sigmaaldrich.comagscientific.com This functional group is central to the formation of covalent adducts with key catalytic residues within the active sites of both serine and cysteine proteases.

Covalent Adduct Formation with Serine Proteases via Aldehyde Group

In the active site of serine proteases, the aldehyde group of leupeptin engages in a nucleophilic attack by the hydroxyl group of the catalytic serine residue. serva.descientificlabs.comsigmaaldrich.com This interaction results in the formation of a covalent hemiacetal adduct. chemicalbook.insigmaaldrich.comoup.com This adduct formation effectively blocks the active site, preventing the enzyme from binding to and cleaving its natural substrates. The stability of this hemiacetal linkage is a critical factor in the potent inhibitory effect observed. sigmaaldrich.com Kinetic analyses of the interaction between leupeptin and bovine trypsin have elucidated a two-step association pathway, further supporting the formation of this stable covalent complex. oup.comnih.gov

Covalent Bond Formation with Cysteine Proteases via Aldehyde Carbon

The mechanism of inhibition for cysteine proteases is analogous to that of serine proteases. The electrophilic aldehyde carbon of leupeptin is targeted by the nucleophilic sulfur atom of the catalytic cysteine residue in the enzyme's active site. chemicalbook.inserva.descientificlabs.com This reaction leads to the formation of a covalent hemithioacetal. researchgate.net This covalent modification of the active site cysteine residue is the basis for the inhibition of cysteine proteases like papain and cathepsin B. sigmaaldrich.comnih.gov

Active Site Interactions and Binding Dynamics

Beyond the primary covalent bond formation, the binding of leupeptin within the protease active site is stabilized by a network of additional interactions. As a tripeptide, leupeptin mimics the structure of a natural substrate, allowing it to fit into the active site cleft. nih.gov

Studies on the interaction of leupeptin with the SARS-CoV-2 main protease (Mpro), a cysteine protease, have revealed significant conformational changes upon inhibitor binding. nih.gov The binding of leupeptin induces shifts in the P2 helix and the tip of the P4 β-hairpin flap, which expand the active-site cavity. nih.gov In this complex, the hemiacetal oxygen of leupeptin is positioned within the "oxyanion hole," forming hydrogen bonds with the main-chain amides of surrounding residues, an interaction also observed in the trypsin-leupeptin complex. nih.gov The hydrophobic isobutyl group at the P2 position of leupeptin fits well into the hydrophobic S2 subsite of the protease. nih.gov Furthermore, the backbone of leupeptin can form hydrogen bonds with other residues in the active site, such as Glu166 and His164 in the case of Mpro. nih.gov

The stereochemistry of the interaction is also crucial. When leupeptin reacts with the cysteine protease SARS-CoV-2 3CL Mpro, only the S enantiomer is observed in the resulting hemithioacetal, with the oxygen atom facing the enzyme's oxyanion hole. researchgate.net This stereospecificity highlights the precise geometric requirements for effective binding and inhibition. The deprotonation of the charge-relay system within the active site is also important for the formation and stabilization of the enzyme-inhibitor complex. oup.comnih.gov

Inhibitory Activity of Leupeptin

The following table summarizes the inhibitory concentrations of leupeptin against various enzymes.

EnzymeSubstrateIC50 (µg/mL)
Aspergillopepsin II (Proctase A)Casein> 250
Aspergillopepsin I (Proctase B)Casein> 250
Cathepsin ACarbobenzoxy-L·glutamyl-L·tyrosine (Cb-Glut-Tyr)1680
Cathepsin BBenzoyl-DL-arginine-β-naphthylamide1.6
PapainCasein1.5
PlasminCasein5.5
ThrombinFibrinogen345
TrypsinCasein0.44
Data sourced from a study on the inhibitory activities of leupeptin. sigmaaldrich.com

Spectrum of Enzymatic Targets and Specificity Profiling of Leupeptin Hemisulfate

Inhibition of Serine Proteases

Leupeptin (B1674832) hemisulfate demonstrates significant inhibitory effects on various serine proteases, which are characterized by a serine residue in their active site. selleckchem.comjst.go.jprndsystems.com The inhibition is reversible and competitive, meaning it vies with the substrate for binding to the enzyme's active site. jst.go.jpwikipedia.org

Plasmin

Plasmin, a critical enzyme in the fibrinolytic system responsible for dissolving blood clots, is a known target of leupeptin hemisulfate. ubpbio.comagscientific.com The inhibition of plasmin by leupeptin is a reversible process. ubpbio.com Research has identified varying inhibition constants (Ki) for this interaction. One source reports a Ki of 3.4 μM for human plasmin, while another indicates a Ki of 3.4 nM. selleckchem.comwikipedia.org This discrepancy may be attributable to different experimental conditions or the specific forms of the enzyme and inhibitor used. A study on the kinetics of plasmin inhibition found that while fibrin (B1330869) preparations significantly hindered the inhibitory action of other molecules, they only caused a minor change in the rate of plasmin inhibition by leupeptin. nih.gov

Trypsin

Trypsin, a well-characterized serine protease involved in digestion, is effectively inhibited by leupeptin hemisulfate. ubpbio.comagscientific.com The interaction is strong and reversible. nih.gov Similar to plasmin, there are differing reports on the Ki value for trypsin inhibition. One study reports a Ki of 35 nM for bovine trypsin, while another indicates a more potent Ki of 3.5 nM and a third reports a Ki of 0.13 nM. selleckchem.comwikipedia.orgapexbt.com This variability likely stems from differences in assay conditions and the origin of the enzyme. The inhibitory mechanism involves the formation of a hemiacetal bond between the aldehyde group of leupeptin and the serine residue in the active site of trypsin. nih.gov

Kallikrein

Leupeptin hemisulfate is also an inhibitor of kallikrein, a serine protease involved in various physiological processes, including inflammation and blood pressure regulation. ubpbio.com The reported inhibition constant (Ki) for the interaction between leupeptin and porcine kallikrein is 19 μM. selleckchem.com

Matriptase and Matriptase 2

Leupeptin hemisulfate has been shown to inhibit the activity of matriptase and matriptase 2, which are type II transmembrane serine proteases. In a functional assay using human recombinant enzymes expressed in HEK293 cells, the following inhibition constants (Ki) were determined after a 20-minute incubation:

Matriptase: A Ki of 1.9 μM was observed for the inhibition of the human recombinant matriptase catalytic domain. selleckchem.com

Matriptase 2: The inhibition of human recombinant matriptase 2 in conditioned medium yielded a Ki of 2.4 μM. selleckchem.com For the purified human recombinant matriptase 2 catalytic domain, the Ki was found to be 4.1 μM. selleckchem.com

Inhibition of Serine Proteases by Leupeptin Hemisulfate

EnzymeOrganism/SourceInhibition Constant (Ki)
PlasminHuman3.4 μM selleckchem.com / 3.4 nM wikipedia.org
TrypsinBovine35 nM selleckchem.com / 3.5 nM wikipedia.org / 0.13 nM apexbt.com
KallikreinPorcine19 μM selleckchem.com
MatriptaseHuman (recombinant)1.9 μM selleckchem.com
Matriptase 2Human (recombinant)2.4 μM / 4.1 μM selleckchem.com

Inhibition of Cysteine Proteases

In addition to serine proteases, leupeptin hemisulfate is a potent reversible inhibitor of cysteine proteases, which utilize a cysteine residue for catalysis. selleckchem.comjst.go.jprndsystems.com

Papain

Papain, a well-known plant-derived cysteine protease, is another target of leupeptin hemisulfate. ubpbio.comagscientific.com The inhibition is reversible and competitive. jst.go.jp The interaction between papain and leupeptin has been analyzed from an electrostatic perspective, suggesting that negatively charged amino acids in the active site region of papain facilitate the efficient binding of the positively charged leupeptin. nih.gov While specific Ki values for the direct inhibition of papain by leupeptin are not consistently reported in the reviewed literature, studies on leupeptin analogues have shown that certain synthetic derivatives can be more potent inhibitors of papain than leupeptin itself. nih.gov

Cathepsin B

Leupeptin hemisulfate is a potent and well-characterized inhibitor of Cathepsin B, a lysosomal cysteine protease. selleckchem.comselleckchem.com The inhibition is reversible and described as a slow, tight-binding process. nih.gov This means that an equilibrium between the enzyme, inhibitor, and the enzyme-inhibitor complex is not reached instantaneously. nih.gov

The interaction involves the formation of a covalent bond between the aldehyde group of leupeptin and the active site cysteine residue of Cathepsin B. researchgate.net This mechanism is supported by bioinformatics studies showing hydrogen bond formation between leupeptin and the enzyme. researchgate.net While effective in vitro, some studies have noted a paradoxical stimulatory effect on Cathepsin B activity in vivo, suggesting complex regulatory mechanisms within a cellular context. nih.gov

Table 1: Inhibition of Cathepsin B by Leupeptin Hemisulfate

ParameterValueSource
Ki (Inhibition Constant) 4.1 nM wikipedia.org
Ki (Inhibition Constant) ~5 nM nih.gov
Ki (Inhibition Constant) 6 nM selleckchem.comselleckchem.com
ID50 0.44 µg/ml
k_on (Association Rate Constant) 1.8 x 10^5 M⁻¹s⁻¹ (human) nih.gov
k_on (Association Rate Constant) 2.0 x 10^5 M⁻¹s⁻¹ (rabbit) nih.gov

Cathepsin H

Leupeptin hemisulfate also effectively inhibits Cathepsin H, another lysosomal cysteine protease. scbt.comcephamls.com The inhibition is characterized by the formation of stable complexes with the enzyme, facilitated by specific hydrogen bonding and hydrophobic interactions that enhance binding affinity. scbt.com By mimicking natural substrates, leupeptin disrupts the catalytic activity of Cathepsin H. scbt.com

Cathepsin L

Cathepsin L, a cysteine protease involved in various physiological and pathological processes, is another significant target of leupeptin hemisulfate. cephamls.commedchemexpress.comcellsignal.com Leupeptin acts as a covalent, reversible inhibitor by forming a thiohemiacetal intermediate with the catalytic cysteine residue in the active site of Cathepsin L. mdpi.com Research has shown that leupeptin treatment can significantly inhibit the intracellular maturation of procathepsin L into its active form within lysosomes. nih.gov This highlights its ability to interfere with the proteolytic processing and activation of this enzyme in a cellular environment. nih.gov

Calpain

Leupeptin hemisulfate is a recognized reversible inhibitor of calpains, a family of calcium-dependent cysteine proteases. scbt.com It functions through non-covalent interactions with the enzyme's active site, stabilizing it in an inactive conformation. scbt.com The inhibition profile is competitive, providing a valuable tool for studying the roles of calpain in cellular processes. scbt.comnih.gov

Table 2: Inhibition of Calpain by Leupeptin Hemisulfate

ParameterValueSource
Ki (Inhibition Constant) 10 nM selleckchem.comselleckchem.com

SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2, a cysteine protease crucial for viral replication, has been identified as a target for leupeptin hemisulfate. medchemexpress.comresearchgate.net Leupeptin inhibits the catalytic activity of Mpro in vitro, although with a relatively high IC50 value. medchemexpress.com Structural studies have revealed that leupeptin binds to the active site of Mpro, forming a covalent bond between its aldehyde carbon and the nucleophilic Cys145 residue. researchgate.net This binding mode differs from its interaction with other cysteine proteases like papain and human calpain-3. researchgate.net

Table 3: Inhibition of SARS-CoV-2 Mpro by Leupeptin Hemisulfate

ParameterValueSource
IC50 127.2 µM medchemexpress.com
EC50 (in Vero cells) 42.34 µM medchemexpress.com

Non-Inhibited Proteases

Leupeptin exhibits specificity and does not inhibit all proteases. selleckchem.comselleckchem.com

Alpha-Chymotrypsin

A notable example of a protease not inhibited by leupeptin is alpha-chymotrypsin, a serine protease. wikipedia.orgselleckchem.comselleckchem.comcellsignal.com This lack of inhibition is a key aspect of leupeptin's specificity profile and distinguishes it from broader-spectrum protease inhibitors.

Thrombin

The interaction between leupeptin hemisulfate and thrombin has been a subject of varied reporting in scientific literature. Several sources initially indicated that leupeptin does not inhibit thrombin. peptanova.decellsignal.comwikipedia.org These findings often categorized leupeptin as an inhibitor of trypsin-like and cysteine proteases, specifically excluding thrombin and α-chymotrypsin from its targets. peptanova.decellsignal.com However, subsequent and more specific research, particularly in the context of platelet activation, has provided contradictory evidence. Studies have shown that leupeptin can directly inhibit thrombin's proteolytic activity. nih.gov For instance, it was observed that leupeptin blocks thrombin-induced proteolysis of fibrinogen. nih.gov Furthermore, research into human platelet responses demonstrated that leupeptin effectively blocks aggregation and serotonin (B10506) release induced by thrombin. nih.gov This inhibitory action is attributed to a direct interaction with thrombin, rather than an indirect effect on other cellular components. nih.gov

Elastase

In contrast to its effects on some serine proteases, leupeptin hemisulfate is consistently reported to be ineffective against elastase. thomassci.comselleckchem.comcaymanchem.com Its profile as a reversible inhibitor of cysteine, serine, and threonine proteases does not extend to elastase, against which it shows no significant inhibitory activity. thomassci.comselleckchem.comcaymanchem.com

Renin

Leupeptin hemisulfate does not exhibit inhibitory effects against the aspartic protease renin. thomassci.comselleckchem.comcaymanchem.com Multiple sources confirm that renin is outside the spectrum of enzymes targeted by this particular protease inhibitor. thomassci.comselleckchem.comcaymanchem.comselleck.co.jp

Pepsin

The inhibitory activity of leupeptin hemisulfate against pepsin, another aspartic protease, is reported to be negligible. Research findings consistently show that leupeptin has little to no effect on pepsin activity. thomassci.comselleckchem.comcaymanchem.comiris-biotech.de This specificity highlights its targeted action against certain classes of proteases while leaving others, like pepsin, unaffected. iris-biotech.de

Cathepsin A

Leupeptin hemisulfate demonstrates little to no inhibitory activity against Cathepsin A. iris-biotech.de While it is a potent inhibitor of other cathepsins, such as Cathepsin B, its specificity does not extend to Cathepsin A, which belongs to the serine carboxypeptidase family.

Cathepsin D

Similar to its interaction with pepsin and Cathepsin A, leupeptin hemisulfate is not an effective inhibitor of Cathepsin D. iris-biotech.de It is reported to have little to no inhibitory effect on this aspartyl protease. iris-biotech.de

Inhibitory Spectrum of Leupeptin Hemisulfate

EnzymeInhibitory Effect of Leupeptin HemisulfateReferences
Thrombin Conflicting reports; some sources indicate no inhibition, while others show direct inhibition of proteolytic activity. peptanova.decellsignal.comwikipedia.orgnih.govnih.gov
Elastase No inhibitory effect. thomassci.comselleckchem.comcaymanchem.com
Renin No inhibitory effect. thomassci.comselleckchem.comcaymanchem.comselleck.co.jp
Pepsin Little to no inhibitory activity. thomassci.comselleckchem.comcaymanchem.comiris-biotech.de
Cathepsin A Little to no inhibitory activity. iris-biotech.de
Cathepsin D Little to no inhibitory activity. iris-biotech.de

Leupeptin Hemisulfate in Cellular and Molecular Biology Research

Modulation of Protein Degradation Pathways

Leupeptin (B1674832) hemisulfate is a potent, reversible inhibitor of a broad spectrum of serine and cysteine proteases. cellsignal.com This characteristic has made it an invaluable tool in cellular and molecular biology for dissecting and understanding the complex pathways of protein degradation. By selectively blocking certain proteolytic activities, researchers can elucidate the roles of specific enzymes and pathways in cellular homeostasis, disease pathogenesis, and various physiological processes.

Autolysosomal Protein Degradation Inhibition

Leupeptin hemisulfate plays a crucial role in the study of autolysosomal protein degradation. The autolysosome is a specialized organelle formed by the fusion of an autophagosome with a lysosome, where cellular components are degraded by lysosomal hydrolases. Leupeptin's inhibitory action on these hydrolases allows for the detailed investigation of this terminal stage of autophagy.

Research has shown that exposure of cells to leupeptin hemisulfate leads to the inhibition of lysosomal cysteine proteinases, which in turn blocks autolysosomal protein degradation. cellsignal.com A key consequence of this inhibition is the accumulation of autolysosomes within the cell. cellsignal.com This buildup occurs because the degradation of the autolysosome's contents is halted, while the formation of autophagosomes and their fusion with lysosomes continue. This induced accumulation is a hallmark of lysosomal proteolytic inhibition and is a widely used experimental approach to study the dynamics of autophagy.

In studies involving cultured neurons, the application of leupeptin has been shown to effectively block lysosomal cysteine protease activity, leading to an impaired degradation of autophagic vesicles. This is evidenced by an increase in the ratio of the autophagosome-associated protein LC3-II to its cytosolic form, LC3-I, which is a common indicator of autophagy turnover. jneurosci.org The accumulation of these autophagic vacuoles, filled with undigested material, provides a window into the final stages of the autophagic process and the consequences of its disruption. jneurosci.org

Lysosomal Cysteine Proteinase Inhibition

Leupeptin hemisulfate is a well-characterized inhibitor of several lysosomal cysteine proteinases, which are critical for the breakdown of proteins within the lysosome. Its primary targets include cathepsin B, cathepsin H, and cathepsin L. cellsignal.com The inhibition of these enzymes is central to leupeptin's effect on autolysosomal degradation and has been extensively studied to understand the specific roles of these proteases.

The interaction between leupeptin and these cathepsins has been quantitatively characterized, revealing its high affinity for these enzymes. For instance, leupeptin exhibits slow, tight-binding inhibition of cathepsin B. nih.gov Kinetic studies have determined the inhibition constants (Ki) of leupeptin for various proteases, highlighting its potency. While specific Ki values can vary depending on the experimental conditions and the source of the enzyme, the nanomolar range for cathepsin B underscores the inhibitor's effectiveness. apexbt.com

It is important to note that while leupeptin is a potent inhibitor in vitro, its effects in vivo can be more complex. Some studies have reported a paradoxical stimulation of cathepsin B activity in certain tissues of mice treated with leupeptin, suggesting that the in vivo regulatory mechanisms may differ from those observed in isolated enzyme systems. nih.gov Nevertheless, the direct inhibitory effect of leupeptin on cathepsin B activity has been demonstrated in muscle homogenates from treated animals, linking it to a decrease in protein degradation. nih.gov

Table 1: Inhibition Constants (Ki) of Leupeptin for Various Proteases

Protease Inhibition Constant (Ki)
Trypsin 0.13 nM apexbt.com
Cathepsin B 7 nM apexbt.com

Note: Ki values can vary based on experimental conditions.

General Protein Degradation in Cell Lysis and Purification

Beyond its use in studying specific cellular pathways, leupeptin hemisulfate is a standard component of protease inhibitor cocktails used during cell lysis and protein purification. cellsignal.comgbiosciences.combosterbio.combiocompare.comthermofisher.com When cells are disrupted, proteases that are normally compartmentalized are released, leading to the uncontrolled degradation of proteins of interest. The inclusion of protease inhibitors like leupeptin is essential to maintain the integrity and functionality of the isolated proteins.

Leupeptin's broad-spectrum activity against serine and cysteine proteases makes it a valuable component of these cocktails. bosterbio.com It works in concert with other inhibitors that target different classes of proteases, such as metalloproteases and aspartic proteases, to provide comprehensive protection. gbiosciences.combiocompare.com These cocktails are routinely added to lysis buffers to immediately inactivate proteases upon cell rupture, thereby preserving the native state of the proteins for downstream applications such as Western blotting, immunoprecipitation, and enzyme assays. biocompare.com

The composition of protease inhibitor cocktails can be tailored to the specific cell or tissue type being studied, as the abundance and types of proteases can vary. gbiosciences.com However, leupeptin is a common ingredient due to the ubiquitous nature of the proteases it inhibits.

Table 2: Typical Components of a General Protease Inhibitor Cocktail

Inhibitor Target Protease Class
Leupeptin Serine and Cysteine Proteases bosterbio.com
AEBSF Serine Proteases bosterbio.com
Aprotinin Serine Proteases bosterbio.com
Bestatin Aminopeptidases bosterbio.com
E-64 Cysteine Proteases bosterbio.com
Pepstatin A Aspartic Acid Proteases bosterbio.com
EDTA Metalloproteases bosterbio.com

Autophagy-Dependent Processes

Leupeptin hemisulfate is a key reagent for studying macroautophagy, often referred to as autophagy. Specifically, it is instrumental in assays designed to measure autophagic flux, which is the rate of degradation of cellular components by the autophagy pathway. By inhibiting the final degradation step within the autolysosome, leupeptin allows for the accumulation of autophagic markers, providing a quantitative measure of the autophagic process.

A widely used method is the leupeptin-based assay for measuring the turnover of microtubule-associated protein 1A/1B-light chain 3 (LC3). nih.govnih.gov During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosome membrane. Upon fusion with the lysosome, LC3-II is degraded. In the presence of leupeptin, the degradation of LC3-II is blocked, leading to its accumulation. The rate of LC3-II accumulation is then used as an indicator of autophagic flux. nih.govnih.gov

Studies in mice have demonstrated the utility of this in vivo assay. Administration of leupeptin led to a dose-dependent increase in LC3-II levels in various organs, with the liver showing the highest rate of accumulation. nih.govnih.gov This assay has also been used to show that nutrient starvation enhances autophagic flux, while refeeding suppresses it. nih.govnih.gov Furthermore, this method has been employed to demonstrate that proteins other than LC3b, such as the autophagy receptor p62/SQSTM1, are also degraded via autophagy, as their levels accumulate in the presence of leupeptin. nih.gov

Ubiquitination and Proteasomal Degradation Studies

In the context of protein degradation, it is crucial to distinguish between the two major cellular systems: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. Leupeptin hemisulfate, by selectively inhibiting lysosomal proteolysis, serves as a critical tool to differentiate the contributions of these two pathways to the degradation of specific proteins.

While the UPS is primarily responsible for the degradation of short-lived and misfolded proteins that are tagged with ubiquitin, the autophagy-lysosome pathway degrades long-lived proteins, protein aggregates, and organelles. researchgate.net In research settings, scientists often use a combination of inhibitors to dissect these pathways. For instance, to determine if a protein of interest is degraded by the proteasome or the lysosome, cells can be treated with a proteasome inhibitor (like MG132) and a lysosomal inhibitor (like leupeptin) in parallel experiments. An accumulation of the protein in the presence of MG132 would suggest proteasomal degradation, whereas an accumulation with leupeptin treatment would point to lysosomal degradation. researchgate.net

Studies on the degradation of long-lived proteins in human fibroblasts have utilized leupeptin in combination with proteasome inhibitors to assess the relative contributions of each pathway under different cellular conditions, such as serum withdrawal. researchgate.net Similarly, in investigations of apolipoprotein degradation in macrophages, leupeptin was used alongside other inhibitors to demonstrate the involvement of both thiol proteases and cathepsin D in the lysosomal breakdown of these lipoproteins. nih.gov

Influence on Cell Fate and Stress Responses

Leupeptin hemisulfate's ability to modulate protein degradation pathways has implications for cell fate decisions and the cellular response to stress. By inhibiting specific proteases, leupeptin can influence processes such as apoptosis and the broader cellular stress response.

Research has indicated that leupeptin can have a protective effect against certain forms of cell death. For example, it has been shown to rescue primary rat motoneurons from cell death induced by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA). cellsignal.com This neuroprotective effect is attributed to its inhibition of calpain, a calcium-dependent cysteine protease. cellsignal.com

The cellular response to stress involves a complex network of signaling pathways that are activated to cope with various insults, including oxidative stress, heat shock, and nutrient deprivation. nih.gov These pathways often involve the degradation and synthesis of specific proteins to restore cellular homeostasis. nih.gov Leupeptin can be used as a tool to investigate the role of lysosomal protein degradation in these stress responses. For instance, in studies of error-prone translation in the liver, the cellular response involved the activation of alternative proteostasis mechanisms, including the proteasome and the formation of stress granules, while downregulating chronic endoplasmic reticulum stress responses. mdpi.com While this study did not directly use leupeptin, it highlights the intricate balance between different protein degradation and stress response pathways that can be dissected using specific inhibitors.

Furthermore, the interplay between different cell death pathways, such as apoptosis and ferroptosis, and their connection to cellular stress is an active area of research. nih.gov The use of inhibitors like leupeptin can help to unravel the complex molecular crosstalk between these processes.

Apoptotic Pathway Modulation and Inhibition of Activation-Induced Programmed Cell Death in T cells

Research has demonstrated that cysteine protease inhibitors, such as leupeptin, can inhibit AICD. tocris.com As a reversible inhibitor of cysteine proteases like calpain, leupeptin hemisulfate interferes with the apoptotic cascade triggered by T-cell activation. tocris.com This inhibitory action helps in modulating the lifespan of activated T cells, which has implications for studying immune responses, particularly in conditions where T-cell apoptosis is dysregulated. tocris.com

Cellular Response to X-ray Irradiation and Stress Response

The role of proteases in the cellular stress response to ionizing radiation has been a subject of investigation. agscientific.comnih.gov Studies on human RSa cells, which have a high sensitivity to X-ray-induced cell killing, have explored the effects of leupeptin on this process. nih.govebi.ac.uk In these cells, X-ray irradiation was found to induce an increase in fibrinolytic protease activity within minutes, an activity that was inhibited by leupeptin. ebi.ac.uk

When RSa cells were treated with leupeptin prior to X-ray exposure, a notable change in their survival and cell cycle was observed. agscientific.comebi.ac.uk The treatment resulted in decreased colony survival, an increased proportion of cells arrested in the G2/M phase of the cell cycle, and a higher number of apoptotic cells. nih.gov These findings suggest that leupeptin-sensitive proteases are integral to the cellular mechanisms that confer resistance to X-ray-induced cell death in human RSa cells. agscientific.comnih.gov

ConditionObserved Effect in RSa CellsReference
X-ray Irradiation OnlyIncreased fibrinolytic protease activity. ebi.ac.uk
Leupeptin + X-ray IrradiationLowered colony survival. agscientific.comnih.gov
Leupeptin + X-ray IrradiationIncreased ratio of G2/M-arrested cells. agscientific.comebi.ac.uk
Leupeptin + X-ray IrradiationIncreased ratio of apoptotic cells. agscientific.comebi.ac.uk

Protection Against Cell Death in Specific Models (e.g., AMPA-induced neuronal cell death)

Leupeptin hemisulfate has demonstrated a protective effect against excitotoxic cell death in neuronal models. cellsignal.com Specifically, it has been shown to rescue primary rat motoneurons from cell death induced by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA). cellsignal.com AMPA is a glutamate (B1630785) receptor agonist, and its overstimulation can lead to neurotoxicity, featuring characteristics of both necrosis and apoptosis. nih.gov This neurotoxic process is often accompanied by a significant increase in intracellular calcium concentrations. nih.gov

The protective action of leupeptin hemisulfate in this context is linked to its inhibition of the calcium-dependent protease, calpain. cellsignal.com By inhibiting calpain, leupeptin hemisulfate can interrupt the downstream pathways that lead to neuronal cell death following excitotoxic insults. cellsignal.com This research highlights the compound's potential in studying neuroprotective mechanisms in models of glutamate-induced neurotoxicity. cellsignal.comnih.gov

Impact on Cellular Components and Processes

Tubulin Protection from Endogenous Proteolytic Activities

In the process of isolating cellular proteins, degradation by endogenous proteases is a significant challenge. selleckchem.comnih.gov Leupeptin hemisulfate serves as a valuable tool in this context by protecting specific proteins, such as tubulin, from these proteolytic activities. selleckchem.comnih.gov Research conducted on cultured rose cells showed that when tubulin was isolated without protease inhibitors, the resulting fractions had degraded subunits and abnormal polymorphic structures. nih.gov

The addition of micromolar concentrations of leupeptin hemisulfate during the isolation procedure effectively prevents this degradation. nih.gov This protection leads to an increased purity of the isolated tubulin. selleckchem.comnih.gov By inhibiting serine and cysteine proteases, leupeptin hemisulfate ensures the structural integrity of tubulin, which is crucial for accurate downstream analysis and experimentation, including electrophoresis and immunoblotting. selleckchem.comnih.gov

Isolation ConditionOutcomeReference
Without Protease InhibitorsSubstoichiometric ratios of α- to β-subunits; presence of low molecular weight fragments. nih.gov
With Leupeptin HemisulfateTubulin is protected from endogenous proteolytic activities. selleckchem.comnih.gov
With Leupeptin HemisulfateResults in increased tubulin purity. selleckchem.comnih.gov

Restoration of Hepatitis B Surface Antigen Expression in Cell Suspension Cultures

Leupeptin hemisulfate has been observed to influence the expression of viral antigens in vitro. selleckchem.com Specifically, it was found to restore the expression of Hepatitis B surface antigen (HBsAg) in cell suspension cultures. selleckchem.com HBsAg is a key protein of the Hepatitis B virus that undergoes complex post-translational modifications necessary for its immunogenicity. nih.gov In plant cell suspension cultures used for producing this antigen, HBsAg is often retained intracellularly. nih.gov The application of leupeptin hemisulfate in these cultures led to a significant recovery of HBsAg expression, with studies showing a restoration of up to 50%. selleckchem.com This finding suggests that protease activity may play a role in the degradation or processing of HBsAg within these expression systems and that leupeptin can mitigate this effect.

Vacuole Fragmentation Studies

In cellular biology, particularly in studies involving yeast, leupeptin is utilized as a component in experimental buffers to ensure the integrity of cellular components during analysis. nih.gov Vacuole fragmentation is a dynamic process where large vacuoles divide into smaller vesicles in response to environmental cues like hyperosmotic stress. nih.gov The study of this process requires the isolation of vacuoles and the analysis of proteins involved in the fission and fusion machinery. nih.govnih.gov

To prevent the degradation of these proteins by endogenous proteases upon cell lysis, protease inhibitor cocktails are routinely used. nih.gov Leupeptin is a common ingredient in these cocktails. nih.govoup.com For instance, in the cell-free reconstitution of vacuole membrane fragmentation, lysis buffers containing leupeptin are employed to prepare cell extracts, thereby preserving the function of proteins critical to the fragmentation process. nih.gov While not a direct effector of fragmentation, its use is crucial for the accurate in vitro study of the molecular mechanisms governing vacuole dynamics.

Cell Cycle Distribution Changes

No published data is currently available to describe the specific effects of Leupeptin Hemisulfate on the distribution of cells throughout the G1, S, and G2/M phases of the cell cycle.

Applications of Leupeptin Hemisulfate in Pre Clinical Disease Model Research in Vitro and Animal Studies

Neurodegenerative Research Models

Leupeptin's role as a protease inhibitor makes it particularly valuable for studying diseases characterized by abnormal protein accumulation and neuronal degradation.

The aggregation of alpha-synuclein (B15492655) is a pathological hallmark of synucleinopathies, including Parkinson's disease, Lewy Body Dementia, and Multiple System Atrophy. nih.govsemanticscholar.org Leupeptin (B1674832) has been utilized in research models both to induce and to mitigate aspects of this pathology, providing insights into the underlying mechanisms.

In one key in vivo study, leupeptin was continuously administered into the ventricles of non-transgenic rats to model the effects of impaired protein degradation. nih.gov This infusion led to the widespread appearance of alpha-synuclein-positive structures within the brain, particularly in the neuronal processes of the fimbria and alveus. nih.gov Immunoelectron microscopy confirmed that alpha-synuclein immunoreactivity was located within swollen axons and dilated presynaptic terminals. nih.gov This research demonstrated that inhibiting protease activity with leupeptin can experimentally induce the in vivo accumulation of alpha-synuclein, suggesting that impaired metabolism of this protein via lysosomal or other proteolytic systems is a critical factor in the pathogenesis of synucleinopathies. nih.gov

Conversely, in in vitro models, leupeptin has been shown to have a protective effect against alpha-synuclein-induced toxicity. researchgate.net In a study using cultured mouse striatal (STHdhQ7/7) and dopaminergic neuronal (SN4741) cell lines, exposure to alpha-synuclein pre-formed fibrils (PFFs) resulted in significant cell death. researchgate.net Treatment with leupeptin hemisulfate significantly rescued the cells from this toxicity. researchgate.net This finding suggests that the lysosomal proteases inhibited by leupeptin are involved in the toxic cascade initiated by alpha-synuclein aggregates. researchgate.net

Cell LineLeupeptin Concentration (µM)Percent Rescue from α-Synuclein PFF Toxicity
STHdhQ7/7 (Mouse Striatal)50-25041-51%
SN4741 (Mouse Dopaminergic)50-50017-36%

Data sourced from in vitro study on lysosome-dependent alpha-synuclein toxicity. researchgate.net

Leupeptin's function as a calpain inhibitor has been explored in models of neuronal injury to understand and promote survival and regeneration. Calpains are calcium-activated proteases that, when over-activated after injury, contribute to neuronal death. researchgate.net Research in models of motoneuron degeneration has shown that inhibiting calpains can improve outcomes. researchgate.net For instance, in a rat model where the sciatic nerve was crushed at birth, application of a calpain inhibitor was shown to improve long-term motoneuron survival and muscle function when assessed 12 weeks after the injury. researchgate.net These studies support the concept that inhibiting calpain-mediated proteolytic pathways with agents like leupeptin can protect neurons from post-injury degeneration and create a more permissive environment for regeneration.

Otological Research Models

Leupeptin has been instrumental in studying the cellular mechanisms of hearing loss, particularly in models of ototoxicity and noise-induced damage where protease activation is a key pathological feature.

Aminoglycoside antibiotics are known to be ototoxic, causing damage to the sensory hair cells of the inner ear. researchgate.net The mechanism of this damage is thought to involve apoptosis, where proteases like calpains play a crucial role. researchgate.net In vitro studies using cochlea explant cultures from postnatal mice have demonstrated the protective effects of leupeptin. researchgate.net When these cultures were exposed to the aminoglycoside neomycin, a dose-dependent loss of outer hair cells (OHCs) was observed. researchgate.net However, the co-administration of leupeptin, a calpain inhibitor, significantly protected against this neomycin-induced OHC loss. researchgate.net Furthermore, leupeptin was also found to prevent the apoptotic DNA fragmentation that occurs following treatment with neomycin. researchgate.net These findings suggest that calpain activation is a key step in the apoptotic pathway induced by aminoglycosides and that leupeptin can prevent this form of ototoxicity by inhibiting this pathway. researchgate.net

Exposure to impulse noise is a common cause of sensorineural hearing loss, which involves the activation of calcium-activated proteases like calpains that promote cell death in the cochlea. researchgate.netnih.gov The potential for leupeptin to mitigate this damage has been investigated in animal models. In a study using fat sand rats, animals were exposed to impulse noise from rifle shots. researchgate.net Immediately after exposure, one ear was treated with saline (control) while the other was treated with leupeptin for four consecutive days. researchgate.net Eight days later, the auditory function was assessed by measuring the auditory nerve brainstem evoked response (ABR) threshold shift. The results showed a significantly smaller threshold shift in the leupeptin-treated ears compared to the control ears, indicating that leupeptin reduced the extent of hearing loss. researchgate.netnih.gov This research provides evidence that leupeptin applied to the middle ear can effectively reduce hearing loss resulting from impulse noise exposure. researchgate.netnih.gov

Treatment GroupMean ABR Threshold Shift (dB) 8 Days Post-Noise Exposure
Control (Saline)44 dB
Leupeptin27 dB

Data from a study on impulse noise-induced hearing loss in fat sand rats. researchgate.netnih.gov

Musculoskeletal and Nerve Injury Research Models

Leupeptin's role in mitigating protease-mediated damage has also been investigated in models of peripheral nerve and skeletal muscle injury.

In studies of peripheral nerve injury, leupeptin has shown promise in accelerating functional recovery. A study using a rat model of sciatic nerve injury compared two different injury types: transection with surgical repair and crush injury. nih.gov Following a sciatic nerve transection and repair, rats treated with leupeptin showed a significantly faster rate of recovery in electromyographic activity compared to vehicle-treated controls. nih.gov Leupeptin-treated rats in the transection group also exhibited less functional debilitation, as measured by the sciatic functional index. nih.gov In contrast, leupeptin treatment did not aid in the rate of recovery after a nerve crush injury, suggesting that its efficacy may depend on the specific pathology of the nerve injury. nih.gov

Injury ModelOutcome MeasureLeupeptin Treatment Effect
Sciatic Nerve Transection & RepairElectromyographic RecoveryAccelerated recovery (83.3% of rats showed recovery at 1 week vs. 0% in crush model)
Sciatic Nerve Transection & RepairSciatic Functional IndexLess functional debilitation at multiple time-points
Sciatic Nerve CrushElectromyographic RecoveryNo significant effect
Sciatic Nerve CrushSciatic Functional IndexNo significant effect

Summary of findings from a comparative study of leupeptin in rat nerve injury models. nih.gov

Muscle Function Improvement Following Nerve Injury

Leupeptin hemisulfate has been investigated for its potential therapeutic benefits in promoting neuromuscular recovery following peripheral nerve damage. In a primate model involving median nerve transection and repair, the oral administration of leupeptin was found to facilitate both morphologic and functional motor recovery. nih.gov This positive outcome was observed when plasma concentrations of leupeptin reached 3 micrograms/ml or higher. nih.gov These findings suggest that leupeptin may serve as a valuable pharmaceutical adjunct to surgical nerve repair. nih.govgrantome.com

Further research in rat models has explored the efficacy of leupeptin in different types of nerve injuries. One study compared the effects of leupeptin on sciatic nerve transection versus crush injuries. The results indicated that leupeptin significantly aids in the rate of recovery after transection and repair, but not following crush injuries. nih.gov In the transection group treated with leupeptin, 83.3% of the rats began to show recovery of electromyographic activity one week after the procedure, compared to 0% in the crush injury group treated with leupeptin. nih.gov Additionally, rats with transection injuries treated with leupeptin exhibited less functional debilitation, as measured by the sciatic functional index. nih.gov These findings highlight potential differences in the underlying pathology and recovery mechanisms between different types of peripheral nerve injuries. nih.gov

Table 1: Effects of Leupeptin on Nerve Injury Recovery in Animal Models
Animal ModelInjury TypeKey FindingsReference
Primate (Cebus apella)Median Nerve Transection and RepairFacilitated morphologic and functional motor recovery with plasma concentrations ≥ 3 µg/ml. nih.gov
RatSciatic Nerve Transection and RepairAccelerated recovery of electromyographic activity and improved sciatic functional index. nih.gov
RatSciatic Nerve Crush InjuryNo significant improvement in recovery. nih.gov

Prevention of Ventilation-Induced Diaphragmatic Contractile Dysfunction and Atrophy

Mechanical ventilation, while a life-saving intervention, can lead to diaphragmatic contractile dysfunction and atrophy, a condition known as ventilator-induced diaphragm dysfunction (VIDD). Research has explored the potential of leupeptin to mitigate these detrimental effects. In a study using a rat model, the administration of leupeptin concurrently with 24 hours of controlled mechanical ventilation was shown to completely prevent the development of VIDD. nih.gov

Compared to control animals who underwent mechanical ventilation without treatment, the leupeptin-treated group did not exhibit the significant reduction in in-vitro diaphragm-specific force production. nih.gov Furthermore, leupeptin administration prevented the atrophy of type IIx/b muscle fibers in the diaphragm, which was observed in the untreated ventilated group. nih.gov The study also found that the activities of cathepsin B and calpain, two proteases implicated in muscle breakdown, were significantly elevated after mechanical ventilation but this increase was abolished by leupeptin treatment. nih.gov A significant inverse correlation was identified between diaphragmatic force generation and the activity of these proteases, underscoring the deleterious role of proteolysis in VIDD. nih.gov

Table 2: Leupeptin's Impact on Ventilator-Induced Diaphragm Dysfunction in Rats
ParameterControl (No Ventilation)Mechanical Ventilation (Saline)Mechanical Ventilation (Leupeptin)Reference
Diaphragmatic Force ProductionNormalSignificantly ReducedNo Reduction nih.gov
Type IIx/b Fiber AtrophyAbsentPresentAbsent nih.gov
Cathepsin B and Calpain ActivityBaselineSignificantly HigherBaseline nih.gov

Oncological Research Models

Tumorigenesis Inhibition Studies (e.g., skin cancer in mice)

The potential of leupeptin to inhibit the development of tumors has been investigated in mouse models of skin carcinogenesis. In a study utilizing a two-stage chemical carcinogenesis model, female ICR Swiss strain mice were treated with a tumor initiator, followed by a tumor promoter. The group that received a topical application of leupeptin after the tumor promoter showed a reduced incidence of tumors. This suggests that leupeptin may have a protective effect against the development of skin tumors. scispace.com

Role of Matriptase in Breast Cancer Development

Matriptase, a type II transmembrane serine protease, is frequently dysregulated in human epithelial tumors, including breast cancer, and has been implicated in its progression. nih.govnih.gov Studies have shown that reduced levels of matriptase in mice lead to a significant delay in oncogene-induced mammary tumor formation and reduced tumor growth. nih.govnih.gov The mechanism behind this involves the activation of the c-Met signaling pathway, which is crucial for cancer cell proliferation. nih.gov

Leupeptin, as a broad-spectrum protease inhibitor, has been used in studies to probe the role of matriptase in breast cancer models. nih.gov Research has demonstrated that inhibiting matriptase proteolytic activity can abrogate the activation of c-Met signaling. nih.gov Specifically, in human breast cancer cell lines, leupeptin was shown to inhibit the activation of c-Met following stimulation with pro-HGF (Hepatocyte Growth Factor), a process dependent on matriptase. nih.gov This highlights the critical role of matriptase in breast cancer progression and suggests that its inhibition could be a potential therapeutic strategy. nih.gov

Infectious Disease Research Models

Antiviral Activity against SARS-CoV-2 (Mpro inhibition, replication in Vero cells)

Leupeptin hemisulfate has been identified as a potential antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. Its mechanism of action involves the inhibition of the main protease (Mpro) of the virus, which is essential for viral replication. medchemexpress.comnih.gov In vitro enzymatic assays have shown that leupeptin exhibits inhibitory activity against SARS-CoV-2 Mpro, with a 50% inhibitory concentration (IC50) value of 127.2 µM. nih.govresearchgate.netresearchgate.net

In addition to inhibiting the viral protease, leupeptin has also demonstrated the ability to inhibit the replication of SARS-CoV-2 in cell cultures. nih.gov Studies conducted using Vero cells, a lineage of kidney epithelial cells from an African green monkey, have shown that leupeptin can inhibit the replication of SARS-CoV-2 RNA. medchemexpress.comnih.gov The 50% effective concentration (EC50) for this inhibition was determined to be 42.34 µM. medchemexpress.comnih.gov Furthermore, at a concentration of 40 µM, leupeptin caused a significant drop in the copy numbers of viral RNA (vRNA). nih.govresearchgate.net These findings suggest that leupeptin could contribute to antiviral activity against SARS-CoV-2. nih.gov

Table 3: Antiviral Activity of Leupeptin Hemisulfate against SARS-CoV-2
TargetAssayResultReference
SARS-CoV-2 Main Protease (Mpro)In Vitro Enzymatic AssayIC50: 127.2 µM nih.govresearchgate.netresearchgate.net
SARS-CoV-2 ReplicationVero Cell CultureEC50: 42.34 µM medchemexpress.comnih.gov
SARS-CoV-2 Viral RNAVero Cell CultureSignificantly decreased copy numbers at 40 µM. nih.govresearchgate.net

Inhibition of Human Coronavirus Strain 229E

In the realm of virology, leupeptin has been identified as an inhibitor of Human Coronavirus strain 229E (HCoV-229E). An in vitro study demonstrated that the protease inhibitor prevented the multiplication of HCoV-229E in MRC-C cell cultures. The research established a 50% inhibitory concentration (IC50) of 0.4 micrograms/ml in plaque reduction tests. Notably, the growth of the host cells remained unaffected by leupeptin at concentrations as high as 50 micrograms/ml.

Further investigation into the mechanism of action revealed that leupeptin's inhibitory effect occurs at an early stage of the viral replication cycle. In single-cycle growth experiments, the reduction in virus yield was only observed when leupeptin was added within two hours of infection. The inhibition of plaque formation could be counteracted by the addition of proteases to the overlay medium, further confirming the role of protease inhibition in its antiviral activity.

Table 1: Inhibitory Action of Leupeptin on Human Coronavirus 229E

Parameter Finding
Virus Strain Human Coronavirus 229E (HCoV-229E)
Cell Line MRC-C cells
IC50 (Plaque Reduction) 0.4 µg/ml
Host Cell Toxicity Unaffected at 50 µg/ml
Mechanism of Action Inhibition of an early stage of virus replication

Antimalarial Agent Research

Leupeptin has been investigated for its potential as an antimalarial agent, primarily targeting the cysteine proteases of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research has shown that cysteine protease inhibitors can kill malaria parasites, making them a target for drug development. frontiersin.org

Studies have demonstrated that leupeptin can interfere with the life cycle of P. falciparum. Specifically, it was found to qualitatively modify the processing of P126, a major antigen located in the parasitophorous vacuole of the parasite, and to inhibit the release of merozoites, the stage of the parasite that invades red blood cells. nih.gov The normal processing of P126 upon merozoite release results in two polypeptides of 50 and 73 kDa. nih.gov However, treatment with leupeptin led to the recovery of a 56 kDa fragment instead of the 50 kDa polypeptide. nih.gov

Further research into the mechanism of action has explored the interaction between leupeptin and falcipain-3, a cysteine protease of P. falciparum. mdpi.com However, the parasite has shown the ability to develop resistance to leupeptin. In vitro selection studies have generated leupeptin-resistant parasites. frontiersin.org This resistance was not linked to an upregulation of cysteine protease activity but rather to significant changes in the plasmodial surface anion channel (PSAC). frontiersin.orgkhanacademy.org These changes in the PSAC lead to a selective reduction in the permeability of organic solutes, which in turn results in decreased uptake of leupeptin by the parasite, conferring resistance. frontiersin.orgkhanacademy.org

Table 2: Leupeptin's Role in Antimalarial Research

Research Area Key Findings
Mechanism of Action Modifies processing of P126 antigen and inhibits merozoite release. nih.gov
Molecular Target Interacts with cysteine proteases like falcipain-3. mdpi.com
Resistance Mechanism Changes in the plasmodial surface anion channel (PSAC) reduce leupeptin uptake. frontiersin.orgkhanacademy.org

Immunological Research Models

The available scientific literature from the conducted searches does not provide specific information regarding the application of leupeptin hemisulfate in the restoration of defective immune responses in HIV-positive donors.

Leupeptin has been used as a tool in studies investigating the modulation of macrophage functions, particularly in the context of HIV infection. Macrophages are a key target of HIV and play a significant role in the pathogenesis of the disease. In one study, leupeptin was used to probe the effects of morphine on lysosomal degradation within HIV-infected primary human monocyte-derived macrophages (MDM). frontiersin.org

The research aimed to understand how opioids might exacerbate neuropathogenesis in individuals with HIV. frontiersin.org To assess the impact on phagocytosis and subsequent lysosomal degradation, HIV-infected MDMs were treated with morphine. Leupeptin, which inhibits lysosomal proteases, was added to some of the cells during the phagocytosis of E. coli. frontiersin.org By measuring the fluorescence intensities, researchers were able to calculate that morphine-treated cells exhibited lower lysosomal degradation compared to control cells. frontiersin.org This use of leupeptin was instrumental in dissecting the specific impact of morphine on this crucial macrophage function in the presence of HIV. frontiersin.org

Inflammatory Research Models

The anti-inflammatory properties of leupeptin have been evaluated in animal models of gingivitis. In a study using rats, gingivitis was induced by the inoculation of Porphyromonas gingivalis, a key pathogen in periodontal disease. nih.govnih.gov The study investigated the contribution of the bacterial cysteine proteinases, Arg-gingipain (Rgp) and Lys-gingipain (Kgp), to the pathology of the gingiva. nih.govnih.gov

The rats were divided into different groups to assess the effect of leupeptin at different stages of the induced gingivitis. nih.gov The results indicated that leupeptin had a strong inhibitory effect on the inflammation when administered for six weeks after the bacterial inoculation. nih.govnih.gov In contrast, when the bacteria were inoculated in combination with leupeptin, it exhibited only a minor inhibitory effect. nih.govnih.gov These findings suggest that the gingivitis induced by P. gingivalis is attributable to Rgp and Kgp, and that leupeptin is more effective in the later stages of gingivitis rather than the early stage. nih.govnih.gov

Table 3: Effect of Leupeptin on Gingivitis in a Rat Model

Treatment Group Administration Protocol Outcome on Gingivitis Inflammation
Group A (Control) Vehicle alone after bacterial inoculation Showed most clinical landmarks of gingivitis. nih.gov
Group B Bacteria inoculated with leupeptin, then leupeptin alone for one week Little inhibitory effect. nih.govnih.gov
Group C Leupeptin administered for 6 weeks after bacterial inoculation Strong inhibitory effect on inflammation. nih.govnih.gov

Anti-inflammatory Activity

Leupeptin hemisulfate, a protease inhibitor of microbial origin, has demonstrated significant anti-inflammatory properties in preclinical in vitro studies. Research has focused on its ability to modulate key pathways and mediators involved in the inflammatory response, particularly in macrophage-mediated inflammation.

An important in vitro model for studying inflammation involves the use of lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of a wide array of pro-inflammatory molecules. Studies have shown that leupeptin treatment can effectively counteract these effects. nih.gov

In one key study, leupeptin administration to LPS-stimulated macrophages resulted in a notable inhibition of nitric oxide (NO) and reactive oxygen species (ROS) production. nih.gov Both NO and ROS are crucial signaling molecules in inflammation, but their overproduction can lead to cellular damage and exacerbate the inflammatory state. Furthermore, leupeptin was found to stabilize the mitochondrial membrane potential, which is often disrupted during inflammation-induced oxidative stress. nih.gov

The anti-inflammatory action of leupeptin extends to the regulation of cytokines, which are small proteins that play a critical role in cell signaling during an immune response. Leupeptin treatment led to a reduction in the secretion of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov It also modulated the balance between pro-inflammatory and anti-inflammatory responses by decreasing the IFN-γ/IL-10 ratio. nih.gov

Mechanistically, the anti-inflammatory effects of leupeptin are linked to its influence on critical signaling pathways. The study in LPS-stimulated macrophages revealed that leupeptin could thwart the upregulation of key signaling proteins such as p-PTEN, p-NF-κB, p-PI3K, p-Akt, p-p38, and ERK1/2. nih.gov The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, and its inhibition is a key target for anti-inflammatory therapies. By preventing the phosphorylation (activation) of these upstream signaling molecules, leupeptin effectively dampens the inflammatory cascade at a molecular level. nih.gov

Additionally, leupeptin treatment was associated with an increase in the expression of markers for M2 macrophages (Arg 1, Msr 1, and Mrc-1), which are typically involved in the resolution of inflammation and tissue repair, while decreasing the expression of oxidative effectors like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.gov

Table 1: Effects of Leupeptin on Inflammatory Markers in LPS-Stimulated Macrophages

Marker/Pathway Effect of Leupeptin Treatment Reference
Nitric Oxide (NO) Production Inhibition nih.gov
Reactive Oxygen Species (ROS) Inhibition nih.gov
Mitochondrial Membrane Potential Stabilization nih.gov
TNF-α, IL-1β, IL-6 Reduction nih.gov
IFN-γ/IL-10 Ratio Decrease nih.gov
NF-κB Pathway Inhibition of Activation nih.gov
PI3K/Akt Pathway Inhibition of Activation nih.gov
M2 Macrophage Markers (Arg 1, Msr 1) Increased Expression nih.gov
iNOS, COX-2 Expression Reduction nih.gov

Cardiovascular Research Models

In the realm of preclinical cardiovascular research, leupeptin hemisulfate has been investigated for its protective effects in models of cardiac injury, particularly those related to ischemia and reperfusion. Its role as a protease inhibitor is central to its mechanism of action in these contexts.

Studies on Cardiac Pathogenesis, Cardioplegia/Reperfusion, and Nitric Oxide Synthase

Myocardial stunning, a condition characterized by temporary cardiac dysfunction after a period of ischemia, is a significant concern in cardiovascular medicine. Research using isolated rat hearts has explored the hypothesis that cardiac protein degradation contributes to the pathogenesis of myocardial stunning. In these models, hearts pretreated with leupeptin before being subjected to normothermic ischemia and reperfusion demonstrated improved postischemic outcomes. Specifically, leupeptin-treated hearts showed a better return of systolic, diastolic, and developed aortic pressure, as well as a faster return of coronary flow to preischemic values during reperfusion. These findings support the idea that proteases play a role in the development of myocardial stunning and that their inhibition by leupeptin can be protective.

Cardioplegia, the intentional and temporary cessation of cardiac activity, is a common procedure in cardiac surgery. However, the subsequent reperfusion of the heart can lead to injury. One area of investigation has been the effect of long-term cardioplegia and reperfusion on cardiac nitric oxide synthase 3 (NOS3), an enzyme crucial for cardiovascular health. In a study using isolated rat hearts, reperfusion after a prolonged period of cardioplegia (15 hours) caused a significant reduction in the amount of NOS3 protein and its activity. When leupeptin was administered during reperfusion, it preserved the levels of NOS3. This suggests that lysosomal proteases are primarily responsible for the degradation of this enzyme during reperfusion and that leupeptin can prevent this detrimental effect. nih.gov

Nitric oxide (NO), produced by nitric oxide synthase, is a critical molecule in the cardiovascular system, regulating vascular tone and offering cardioprotective effects. During ischemia-reperfusion events, there is a complex interplay involving different isoforms of nitric oxide synthase. Endothelial NOS (eNOS or NOS3) is generally considered protective. Studies have shown that ischemia-reperfusion can lead to endothelial dysfunction and a decrease in eNOS-derived NO. The ability of leupeptin to preserve NOS3 during reperfusion highlights a specific mechanism through which it may confer cardioprotection in the setting of cardioplegia and reperfusion injury. nih.gov

Table 2: Research Findings of Leupeptin in Cardiovascular Models

Research Area Model System Key Findings with Leupeptin Reference
Myocardial Stunning Isolated Rat Hearts Attenuated myocardial stunning; Improved postischemic return of systolic, diastolic, and developed aortic pressure.
Cardioplegia/Reperfusion Isolated Rat Hearts Preserved cardiac nitric oxide synthase 3 (NOS3) levels and activity during reperfusion following long-term cardioplegia. nih.gov
Nitric Oxide Synthase Regulation Isolated Rat Hearts Indicated that lysosomal proteases are responsible for NOS3 cleavage during reperfusion, which is inhibited by leupeptin. nih.gov

Methodological Applications of Leupeptin Hemisulfate in Biochemical and Proteomics Research

Protein Extraction and Preservation

The initial stages of protein analysis are critical for obtaining meaningful and reproducible results. The moment a cell is lysed, endogenous proteases are released, which can rapidly degrade the proteins of interest. Leupeptin (B1674832) hemisulfate plays a crucial role in mitigating this issue.

Inclusion in Lysis Buffers for Protease Inhibition during Sample Preparation

Leupeptin hemisulfate is a common and vital component of lysis buffers used to extract proteins from cells and tissues. thermofisher.com Upon cell disruption, proteases that are normally compartmentalized within organelles like lysosomes are released into the cellular lysate. wikipedia.orgbitesizebio.com These enzymes can quickly degrade target proteins, compromising downstream analysis. The inclusion of leupeptin in the lysis buffer provides immediate protection against this proteolytic degradation. bitesizebio.comchemimpex.com

It is often used in combination with other protease inhibitors to create a "cocktail" that offers broad-spectrum protection against various classes of proteases. bitesizebio.comagscientific.com A typical working concentration for leupeptin in these applications ranges from 1 to 10 µM. wikipedia.orgtribioscience.comubpbio.com For instance, in protocols for western immunoblotting and immunoprecipitation, leupeptin is frequently added to ice-cold lysis buffers to effectively harvest cells while preserving the target proteins. cephamls.com

Role in Maintaining Protein Integrity During Isolation and Purification

Beyond the initial extraction, maintaining protein integrity throughout the often lengthy processes of isolation and purification is paramount. nih.govresearchgate.net Leupeptin hemisulfate is instrumental in this regard, safeguarding proteins from degradation during various chromatographic and separation steps. Its presence in buffers helps to ensure that the purified protein remains intact and biologically active. nih.gov

The stability of proteins is influenced by various factors, and preventing proteolysis is a key aspect of maintaining their native structure and function. The protective effect of leupeptin is particularly important when purifying sensitive proteins or when the purification protocol involves multiple steps over an extended period. selleckchem.com

Enzymatic Assay Development and Characterization

Leupeptin hemisulfate's utility extends to the detailed study of enzyme kinetics and inhibition. Its specific inhibitory properties are leveraged to probe the function and specificity of proteases.

Substrate Specificity Determination of Proteases

Understanding the substrate specificity of a protease is fundamental to elucidating its biological role. semanticscholar.orgnih.govupenn.edu Leupeptin, with its known inhibitory profile, serves as a valuable tool in these investigations. By observing which enzymatic activities are inhibited by leupeptin, researchers can begin to classify and characterize newly discovered or poorly understood proteases. wikipedia.orgcephamls.combiocompare.com

For example, if a proteolytic activity is diminished in the presence of leupeptin, it suggests that the enzyme responsible is likely a serine or cysteine protease. wikipedia.orgcephamls.com This information guides the selection of appropriate substrates and further experimental design to precisely map the protease's cleavage site preferences. semanticscholar.orgupenn.edu It is a reversible, competitive inhibitor, meaning its effect can be overcome by a high concentration of the substrate. wikipedia.orgbiocompare.com

Inhibitory Profile of Leupeptin Against Various Proteases
Protease ClassSpecific Proteases InhibitedProteases Not Significantly Inhibited
Serine ProteasesTrypsin, Plasmin, Kallikrein, Proteinase K wikipedia.orgagscientific.comcephamls.combiocompare.comα-Chymotrypsin, Thrombin, Elastase, Renin wikipedia.orgcephamls.comselleckchem.com
Cysteine ProteasesPapain, Cathepsin B, Cathepsin H, Cathepsin L, Calpain wikipedia.orgcephamls.com-
Aspartic Proteases-Pepsin, Cathepsin A, Cathepsin D cephamls.comulab360.com

Inhibitor Characterization Assays (e.g., FRET enzymatic assays)

Leupeptin hemisulfate is also employed in assays designed to screen for and characterize other protease inhibitors. Fluorescence Resonance Energy Transfer (FRET) based assays are a common platform for this purpose. mdpi.comnih.govmdpi.com In a typical FRET assay for protease activity, a substrate is engineered with a fluorescent donor and a quencher molecule. When the substrate is intact, the fluorescence is quenched. Upon cleavage by a protease, the donor and quencher are separated, resulting in a measurable increase in fluorescence.

In the context of inhibitor characterization, leupeptin can be used as a positive control for inhibition. If a novel compound is being tested for its ability to inhibit a specific serine or cysteine protease, its effect can be compared to the known inhibitory activity of leupeptin. This helps to validate the assay and provides a benchmark for the potency of the new inhibitor. While one study noted a lack of inhibition by leupeptin against the flaviviral NS2B–NS3pro, a serine protease, this highlights its specificity and utility in differentiating between various proteases. mdpi.com

Targeted Proteomics Studies

Targeted proteomics aims to accurately quantify specific proteins within a complex mixture, such as a cell lysate. nih.govyale.edu This approach is crucial for applications like biomarker verification and understanding cellular signaling pathways. The precision of targeted proteomics methods, such as Selected Reaction Monitoring (SRM) and Parallel Reaction Monitoring (PRM), relies on the stability of the target proteins and their corresponding peptides during sample processing. nih.gov

Analysis of Protein Degradation Pathways in Proteomics Workflows

In the field of proteomics, leupeptin hemisulfate is frequently incorporated into cell lysis buffers and protease inhibitor cocktails to prevent unwanted proteolysis that can obscure experimental results. hellobio.comiscabiochemicals.com Its application is critical for accurately studying protein degradation pathways, as it helps to preserve the state of proteins at the moment of cell lysis, allowing for a more precise snapshot of cellular processes. pubcompare.ai

The inhibitor has been instrumental in studies aimed at understanding the role of specific proteases in protein turnover. For instance, research has shown that leupeptin can decrease protein degradation in various muscle tissues, including those from denervated rat muscles and mice with hereditary muscular dystrophy. nih.gov By inhibiting lysosomal proteases like cathepsin B, leupeptin treatment was shown to reduce protein breakdown without affecting protein synthesis, suggesting a key role for these enzymes in both normal and pathological protein turnover. nih.gov In starved rats, leupeptin hemisulfate was observed to inhibit lysosomal cysteine proteinases, leading to a blockage of autolysosomal protein degradation. cellsignal.com This inhibitory action allows researchers to study the accumulation of autolysosomes and investigate the intricate mechanisms of autophagy and protein catabolism.

The use of leupeptin in proteomics workflows ensures that the protein profiles obtained are representative of the in vivo state, minimizing artifacts that can arise from post-lysis degradation. This is essential for the comparative analysis of proteomes under different conditions and for the identification of authentic protein modifications and cleavage events.

Application Area Key Finding Model System Reference
Muscle Protein TurnoverDecreased protein degradation in skeletal and cardiac muscle.Rat muscle incubations in vitro, denervated rat muscles, mice with muscular dystrophy. nih.gov
Autophagy ResearchBlocked autolysosomal protein degradation, leading to autolysosome accumulation.Starved rats. cellsignal.com
General ProteomicsPrevents protein degradation in tissue samples during analysis.Various tissue and cell samples. hellobio.comcaymanchem.com

Investigating Proteolytic Processing in Complex Biological Samples

Leupeptin hemisulfate is widely used to investigate the proteolytic processing of proteins within complex biological samples, such as tissue homogenates and cell lysates. hellobio.comcaymanchem.com By inhibiting a broad spectrum of proteases, including trypsin, plasmin, papain, calpain, and cathepsins B, H, and L, leupeptin helps to stabilize proteins of interest, allowing for their accurate detection and characterization. caymanchem.comiscabiochemicals.comcellsignal.com

Researchers utilize leupeptin to study specific proteolytic events that are part of normal cellular function or disease pathology. For example, its ability to inhibit calpain, a calcium-dependent protease, has been exploited in neuroscience research. Studies have shown that leupeptin hemisulfate can rescue primary rat motoneurons from cell death induced by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and improve muscle function after nerve injury. cellsignal.com This points to the role of calpain-mediated proteolysis in neuronal damage.

Furthermore, leupeptin has been employed to study the activation of viral proteins. It is among the inhibitors of cathepsin L, a cysteine protease that can cleave and activate the spike protein of the severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2). cellsignal.com In vitro treatment of HuH-7 cells with leupeptin hemisulfate was shown to inhibit infection by the live SARS-CoV-2 virus, highlighting its utility in dissecting the proteolytic mechanisms essential for viral entry. cellsignal.com

The following table summarizes the proteases reversibly inhibited by leupeptin, along with their inhibition constants (Ki), demonstrating its broad-spectrum activity.

Target Protease Inhibition Constant (Ki)
Cathepsin B6 nM
Calpain10 nM
Trypsin35 nM
Plasmin3.4 µM
Kallikrein19 µM
Data sourced from Cayman Chemical. caymanchem.com

Molecular Interaction Studies

The specific and reversible nature of leupeptin's interaction with proteases makes it a valuable tool for studying the molecular details of enzyme-inhibitor binding and for characterizing the active sites of these enzymes.

Analysis of Enzyme-Inhibitor Complex Formation (e.g., X-ray crystallography)

X-ray crystallography has been successfully used to determine the three-dimensional structures of leupeptin in complex with various proteases, providing detailed insights into the mechanism of inhibition. The structures of the leupeptin-trypsin and papain-leupeptin complexes have been resolved at high resolution. nih.govnih.gov

In the leupeptin-trypsin complex, the aldehyde carbonyl of leupeptin forms a covalent hemiacetal bond with the side-chain oxygen of the active site Serine-195. nih.gov The inhibitor's backbone forms multiple hydrogen bonds with the enzyme. The resulting complex is a stable tetrahedral structure where the hemiacetal oxygen points out of the oxyanion hole and forms a hydrogen bond with Histidine-57. nih.gov

Similarly, the crystallographic structure of the papain-leupeptin complex revealed that the aldehyde carbon atom of leupeptin is covalently bound to the Cysteine-25 sulfur atom in the papain active site, forming a tetrahedral thiohemiacetal. nih.gov The carbonyl oxygen of the inhibitor is positioned in the oxyanion hole, where it forms hydrogen bonds with the side chain of Glutamine-19 and the backbone of Cysteine-25. nih.gov These studies demonstrate that leupeptin occupies the S subsites of the protease active site and does not interact with the S' subsites. nih.gov

Complex Resolution Key Interaction Details Reference
Leupeptin-Trypsin1.7 Å and 1.8 ÅCovalent hemiacetal bond between leupeptin's aldehyde and Ser-195. Hydrogen bonds between inhibitor backbone and trypsin. nih.gov
Papain-Leupeptin2.1 ÅCovalent thiohemiacetal bond between leupeptin's aldehyde and Cys-25. Hydrogen bonds between inhibitor's oxygen and the oxyanion hole (Gln-19, Cys-25). nih.gov

Structural Biology Applications for Protease Active Site Characterization

Leupeptin hemisulfate serves as a probe for characterizing the active sites of proteases. Its binding and inhibition kinetics provide valuable information about the nature and reactivity of catalytic residues. For instance, studies on the human multicatalytic proteinase (proteasome) used leupeptin to investigate its different proteolytic activities. nih.gov

The peptidyl aldehyde structure of leupeptin was found to be a reversible, slow, tight-binding inhibitor of the trypsin-like activity of this enzyme complex, with a Ki value estimated at 25 ± 5 nM. nih.gov This potent inhibition, contrasted with its lack of effect on the chymotrypsin-like activity at acidic pH, helped to demonstrate that the different catalytic activities of the proteasome are distinct and reside in separate active sites. nih.gov The kinetics of inhibition, such as the association rate constant (kon), provide a quantitative measure of the inhibitor's interaction with the active site, further aiding in its characterization. nih.gov

The structural analysis of protease-leupeptin complexes, as detailed through X-ray crystallography, provides a static picture of the inhibited state. nih.gov This information is crucial for understanding the substrate specificity and catalytic mechanism of proteases. By mapping the interactions between leupeptin and the amino acid residues lining the active site cleft, researchers can delineate the specific subsites (S1, S2, etc.) that determine substrate recognition. nih.gov This structural information is fundamental for the rational design of more specific and potent protease inhibitors for therapeutic or research purposes.

Future Directions and Emerging Research Avenues for Leupeptin Hemisulfate Studies

Exploration of Broader Protease Family Inhibition and Novel Targets

Leupeptin (B1674832) is well-documented as a potent inhibitor of serine, cysteine, and threonine proteases. wikipedia.orgmedchemexpress.com Its inhibitory action extends to enzymes such as trypsin, plasmin, papain, kallikrein, and various cathepsins. wikipedia.orgcephamls.comsigmaaldrich.comselleckchem.com However, it is known to not inhibit certain proteases like α-chymotrypsin, thrombin, pepsin, and cathepsins A and D. wikipedia.orgcephamls.comcellsignal.com The exploration of its inhibitory scope is an active area of research, with recent studies identifying novel targets.

A significant recent finding is the inhibitory activity of leupeptin against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. medchemexpress.commedchemexpress.comnih.gov This discovery opens a new avenue for investigating leupeptin and its analogs as potential antiviral agents. Future research will likely focus on systematically screening leupeptin against a wider array of viral and bacterial proteases, which could reveal previously unknown therapeutic applications. Furthermore, studies are ongoing to understand its effects on other critical cellular proteases like calpains, which are implicated in neurodegenerative diseases and muscle dystrophy. cephamls.comcellsignal.com The quest to identify novel targets will likely involve high-throughput screening of diverse protease families, which could broaden the utility of leupeptin as a research tool and a lead compound for drug development.

Target Protease FamilySpecific ExamplesInhibition Constant (Ki)
Serine ProteasesTrypsin, Plasmin, KallikreinTrypsin (Ki=3.5 nM), Plasmin (Ki=3.4 nM) wikipedia.org
Cysteine ProteasesPapain, Cathepsin B, CalpainCathepsin B (Ki=4.1 nM) wikipedia.org
Threonine ProteasesNot specifiedInhibits threonine peptidases wikipedia.org
Viral ProteasesSARS-CoV-2 MproIC50 = 127.2 μM nih.gov

Advanced Structural and Computational Modeling of Enzyme-Inhibitor Complexes

Understanding the precise molecular interactions between leupeptin and its target proteases is crucial for designing more potent and selective inhibitors. The crystal structure of leupeptin bound to the active site of trypsin has provided valuable insights, showing the formation of a covalent hemiacetal adduct between the inhibitor's aldehyde group and the serine hydroxyl group of the enzyme. wikipedia.orgsigmaaldrich.com More recently, the structure of the SARS-CoV-2 Mpro in complex with leupeptin has been determined, revealing the detailed interactions within its binding pocket. nih.gov

Future research will leverage advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), to solve the structures of leupeptin in complex with a wider range of proteases, including larger and more complex enzyme systems. nih.gov These experimental structures will serve as a foundation for sophisticated computational modeling and molecular dynamics simulations. nih.gov Such in silico approaches can predict the binding affinities and modes of leupeptin derivatives with various proteases, guiding the rational design of new analogs with improved specificity and efficacy. nih.gov By computationally modifying the leupeptin scaffold and predicting the resulting changes in interaction energy, researchers can prioritize the synthesis of the most promising new inhibitor candidates. nih.gov

Novel Applications in Cellular Pathway Dissection and Elucidation

Leupeptin's ability to permeate cell membranes and inhibit intracellular proteases makes it an invaluable tool for dissecting complex cellular pathways. medchemexpress.commedchemexpress.com It has been widely used to study the role of proteases in fundamental processes such as autophagy, where it blocks the degradation of autolysosomal proteins, leading to the accumulation of markers like LC3b-II. cellsignal.comnih.gov This application allows for the quantitative measurement of autophagic flux in vivo. nih.gov Leupeptin has also been instrumental in studying apoptosis, where it has been shown to protect motor neurons from cell death. cephamls.com

Emerging research is exploring the use of leupeptin to unravel the roles of specific proteases in more complex biological contexts. For instance, its ability to improve muscle function after nerve injury points to a role for leupeptin-sensitive proteases in neural repair and regeneration. cephamls.comcellsignal.com Future studies will likely employ leupeptin in sophisticated cell-based assays and animal models to elucidate the intricate signaling cascades regulated by proteases in areas such as neuroinflammation, cancer progression, and immune responses. nih.gov By selectively inhibiting protease activity, researchers can map the downstream consequences and identify key substrates and effector molecules, providing a clearer picture of the protease's function within the cellular network.

Development of Leupeptin-Derived Probes for Protease Activity Profiling

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique that uses chemical probes to label and identify active enzymes within complex biological samples. researchgate.netmdpi.com These activity-based probes (ABPs) typically consist of a recognition element, a reactive "warhead" that covalently binds to the enzyme's active site, and a reporter tag (e.g., a fluorophore or biotin) for detection and purification. researchgate.net

While leupeptin itself is a reversible inhibitor, its structure provides an excellent scaffold for the development of novel ABPs targeting serine and cysteine proteases. Future research will focus on chemically modifying the leupeptin peptide backbone and its reactive aldehyde group to create irreversible inhibitors. By attaching different reporter tags to these modified leupeptin structures, a new generation of ABPs can be synthesized. These leupeptin-derived probes could be used to visualize the activity of specific proteases in living cells, profile protease activity in different disease states, and identify novel protease targets for drug development. stanford.edu This approach would offer a more dynamic and functional readout of protease activity compared to traditional methods that only measure protein abundance.

Integration with Multi-omics Approaches for Systems-Level Understanding

The advent of high-throughput "omics" technologies—such as genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biological research, enabling a more holistic view of cellular processes. nih.govthermofisher.com Integrating the use of a specific inhibitor like leupeptin hemisulfate with multi-omics approaches can provide unprecedented insights into the systemic effects of protease inhibition. frontlinegenomics.comnih.gov

Future studies will increasingly combine leupeptin treatment with multi-omics analysis to build comprehensive models of protease-regulated networks. mdpi.com For example, researchers could treat cells or organisms with leupeptin and then simultaneously analyze changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics). This integrated approach can reveal the downstream consequences of inhibiting specific proteases across multiple biological layers, helping to identify novel substrates, affected pathways, and potential off-target effects. frontlinegenomics.comnih.gov By understanding the global cellular response to leupeptin, a more complete and systems-level picture of the physiological roles of the targeted proteases in health and disease can be achieved.

Q & A

Q. What are the standard protocols for preparing Leupeptinhemisulfate stock solutions in cell-based assays?

this compound is typically dissolved in sterile distilled water or buffer (e.g., PBS) at concentrations ranging from 10–50 mM. To ensure solubility, vortex thoroughly and filter-sterilize (0.22 µm). Aliquot and store at -20°C to avoid freeze-thaw cycles. For cell culture, working concentrations vary by cell type (e.g., 10–100 µM for inhibition of lysosomal proteases). Validate efficacy via Western blotting for autophagic markers like LC3-II accumulation .

Q. How can researchers validate the efficacy of this compound in inhibiting proteases across experimental models?

Use fluorogenic or chromogenic substrate assays (e.g., cathepsin B/L activity assays) to quantify inhibition kinetics. Parallel experiments with protease-deficient cell lines or siRNA knockdowns can confirm specificity. Include positive controls (e.g., E-64 for cysteine proteases) and negative controls (vehicle-only treatments) to distinguish target effects from off-target interactions .

Q. What are the common experimental applications of this compound in autophagy studies?

this compound is widely used to block lysosomal degradation in autophagy flux assays. Combine with lysosome inhibitors (e.g., chloroquine) to stabilize autophagosomes. Quantify via tandem fluorescent LC3 reporters (e.g., mRFP-GFP-LC3) or immunoblotting for p62/SQSTM1 degradation. Cite foundational studies demonstrating its role in autophagy-lysosomal pathway modulation .

Q. How should stability and storage conditions be optimized for this compound in long-term studies?

Conduct stability tests using HPLC or mass spectrometry to monitor degradation under varying pH, temperature, and light exposure. Store lyophilized powder at -80°C for long-term stability. For in vivo studies, prepare fresh solutions daily to avoid hydrolysis. Document batch-specific stability data in supplementary materials .

Advanced Research Questions

Q. How to design experiments investigating synergistic effects of this compound with other protease inhibitors?

Adopt a factorial design with orthogonal inhibitors (e.g., PMSF for serine proteases, pepstatin A for aspartic proteases). Measure synergy via isobologram analysis or Chou-Talalay combination indices. Use proteome-wide activity-based protein profiling (ABPP) to map inhibitor cross-reactivity and identify compensatory pathways .

Q. How to resolve contradictory data on this compound’s impact on apoptosis in different cancer models?

Perform meta-analysis of published datasets to identify confounding variables (e.g., cell type-specific expression of proteases like calpains). Validate findings using CRISPR-Cas9 knockout models of key proteases. Integrate transcriptomic data (RNA-seq) to correlate inhibitor efficacy with apoptotic gene networks .

Q. What methodologies are recommended for studying off-target effects of this compound in proteomic screens?

Employ thermal proteome profiling (TPP) or limited proteolysis-mass spectrometry (LiP-MS) to identify non-canonical binding partners. Compare results with genetic perturbation (e.g., protease knockout libraries) to distinguish direct vs. indirect effects. Publish raw datasets in public repositories (e.g., PRIDE) for reproducibility .

Q. How to integrate this compound into systematic reviews of lysosomal dysfunction in neurodegenerative diseases?

Follow PRISMA guidelines for literature screening and data extraction. Use MeSH terms (e.g., "protease inhibitors," "autophagy") across PubMed, Embase, and Web of Science. Critically appraise studies using tools like ROBINS-I for bias assessment. Highlight gaps, such as limited in vivo pharmacokinetic data, in the discussion .

Q. What experimental strategies address this compound’s poor bioavailability in in vivo models?

Optimize delivery via nanoparticle encapsulation or covalent conjugation to cell-penetrating peptides (CPPs). Monitor plasma and tissue concentrations using LC-MS/MS. Compare efficacy with prodrug derivatives or alternative inhibitors (e.g., bafilomycin A1) in parallel cohorts .

Q. How to design a scoping review on this compound’s role in inflammation signaling pathways?

Define PICOT criteria: Population (e.g., immune cells), Intervention (this compound dosing), Comparison (other protease inhibitors), Outcome (NF-κB/TLR4 pathway modulation), Timeframe (acute vs. chronic exposure). Use tools like Rayyan for screening and NVivo for thematic analysis of mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.